Ethyl 2-[5-[2-(5-phenyltetrazol-2-yl)ethyl]tetrazol-2-yl]acetate
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Overview
Description
Ethyl 2-[5-[2-(5-phenyltetrazol-2-yl)ethyl]tetrazol-2-yl]acetate is a chemical compound with the molecular formula C13H14N6O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-[5-[2-(5-phenyltetrazol-2-yl)ethyl]tetrazol-2-yl]acetate typically involves the reaction of ethyl 2-bromoacetate with 5-phenyltetrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetone at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Ethyl 2-[5-[2-(5-phenyltetrazol-2-yl)ethyl]tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-[5-[2-(5-phenyltetrazol-2-yl)ethyl]tetrazol-2-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-[2-(5-phenyltetrazol-2-yl)ethyl]tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to biological targets with high affinity .
Comparison with Similar Compounds
Ethyl 2-[5-[2-(5-phenyltetrazol-2-yl)ethyl]tetrazol-2-yl]acetate can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: A simpler derivative with similar chemical properties but lacking the ethyl acetate group.
Ethyl 2-(5-phenyltetrazol-2-yl)acetate: A closely related compound with a similar structure but different substitution pattern on the tetrazole ring.
The uniqueness of this compound lies in its dual tetrazole rings, which may confer enhanced biological activity and stability compared to simpler tetrazole derivatives .
Properties
IUPAC Name |
ethyl 2-[5-[2-(5-phenyltetrazol-2-yl)ethyl]tetrazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O2/c1-2-24-13(23)10-22-17-12(15-19-22)8-9-21-18-14(16-20-21)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMODFNUCRYBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)CCN2N=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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